2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide
Description
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide (molecular formula: C₁₆H₁₅Cl₂NO₃S; molar mass: 340.27 g/mol) is a chloro-substituted acetamide derivative characterized by dual 4-chlorophenyl groups . One 4-chlorophenyl moiety is attached to the acetamide backbone, while the other is part of a sulfonyl group linked to an ethyl chain. This structural configuration confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-23(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDPGJLAKHIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in introduces electron-donating properties via the methoxy (-OCH₃) group, contrasting with the electron-withdrawing chloro (-Cl) substituents in the target compound. This difference influences reactivity in nucleophilic/electrophilic reactions and π-π stacking interactions .
Heterocyclic Modifications :
- The thiophene ring in and triazole in introduce aromatic heterocycles, expanding conjugation and enabling interactions with biological targets (e.g., enzyme active sites) .
Chlorine Substitution Patterns :
- The dichlorophenyl group in increases lipophilicity and steric bulk compared to the target compound, which may enhance membrane permeability but raise toxicity risks .
Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : Higher Cl content (e.g., ) correlates with increased LogP, favoring lipid membrane penetration but risking poor aqueous solubility .
- Hydrogen Bonding : The sulfonyl group in the target compound provides two H-bond acceptors (S=O), whereas the triazole in adds additional H-bonding sites, enhancing target binding .
Biological Activity
2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature and research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.
- Molecular Formula : C18H20ClNO5S2
- Molecular Weight : 429.9381 g/mol
- CAS Number : [not explicitly provided in search results]
Biological Activity Overview
The biological activity of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide has been explored primarily through in vitro studies. Key areas of focus include:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial properties against various pathogens. In studies, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains, indicating potent antibacterial effects .
- It also showed effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction studies .
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Anticancer Activity
- Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells. For instance, modifications to the compound have been shown to enhance cell growth inhibition in non-small cell lung cancer (NSCLC) models .
- The compound's ability to synergize with existing therapies has been noted, potentially restoring sensitivity to drugs like gefitinib in resistant cancer cell lines .
- Mechanism of Action
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various derivatives, including those similar to 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfonyl)ethyl)acetamide, highlighting their antimicrobial potency and low hemolytic activity (3.23% to 15.22% lysis compared to Triton X-100) .
- Cancer Cell Line Studies : Research on NSCLC cells demonstrated that certain modifications of the compound led to enhanced apoptosis and reduced cell viability, suggesting a promising avenue for cancer therapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
